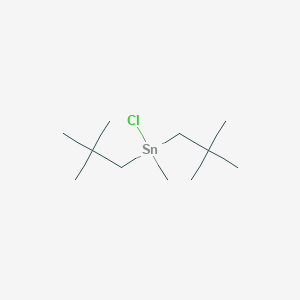
Chlorobis(2,2-dimethylpropyl)methylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorobis(2,2-dimethylpropyl)methylstannane is an organotin compound characterized by the presence of a tin atom bonded to a chlorine atom, a methyl group, and two 2,2-dimethylpropyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chlorobis(2,2-dimethylpropyl)methylstannane can be synthesized through the reaction of trimethyltin chloride with 2,2-dimethylpropylmagnesium bromide. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis. The reaction proceeds as follows:
(CH3)3SnCl+2(CH3)2CCH2MgBr→(CH3)2CCH2Sn(CH3)2CCH2Cl+2MgBrCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Chlorobis(2,2-dimethylpropyl)methylstannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium alkoxides or primary amines are employed under mild conditions.
Major Products
Oxidation: Organotin oxides.
Reduction: Tin(II) derivatives.
Substitution: Organotin compounds with different substituents replacing the chlorine atom.
Applications De Recherche Scientifique
Chlorobis(2,2-dimethylpropyl)methylstannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of Chlorobis(2,2-dimethylpropyl)methylstannane involves its interaction with molecular targets through coordination chemistry. The tin center can form bonds with various ligands, influencing the reactivity and properties of the compound. The pathways involved include:
Coordination to nucleophiles: The tin atom can coordinate with nucleophiles, altering the electronic structure and reactivity.
Oxidation-reduction cycles: The compound can participate in redox reactions, affecting its oxidation state and chemical behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorotrimethylstannane: Similar structure but with three methyl groups instead of 2,2-dimethylpropyl groups.
Chlorodimethylphenylstannane: Contains a phenyl group instead of 2,2-dimethylpropyl groups.
Uniqueness
Chlorobis(2,2-dimethylpropyl)methylstannane is unique due to the presence of bulky 2,2-dimethylpropyl groups, which can influence its steric and electronic properties
Propriétés
Numéro CAS |
89860-60-6 |
|---|---|
Formule moléculaire |
C11H25ClSn |
Poids moléculaire |
311.48 g/mol |
Nom IUPAC |
chloro-bis(2,2-dimethylpropyl)-methylstannane |
InChI |
InChI=1S/2C5H11.CH3.ClH.Sn/c2*1-5(2,3)4;;;/h2*1H2,2-4H3;1H3;1H;/q;;;;+1/p-1 |
Clé InChI |
JMKFQGAFAWXZLA-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C[Sn](C)(CC(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride](/img/structure/B14378201.png)
![Acetic acid;[4-(trifluoromethyl)phenyl]methanol](/img/structure/B14378203.png)
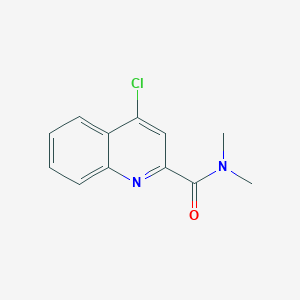

![Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]-](/img/structure/B14378222.png)
![Dimethyl[(methylphosphanyl)methyl]phosphane](/img/structure/B14378227.png)
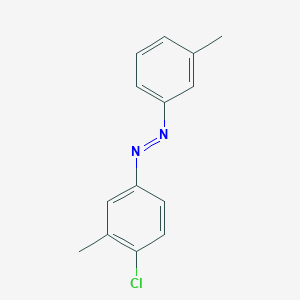
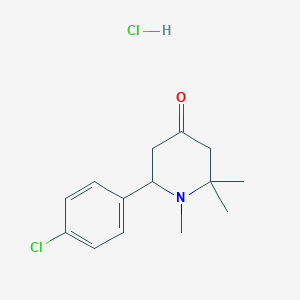

![5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14378237.png)
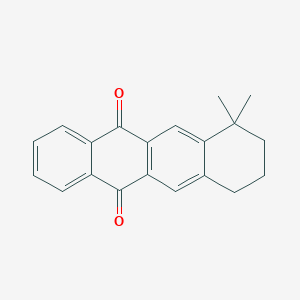


![Diphenyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14378276.png)
